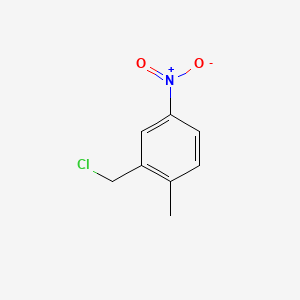

2-(Chloromethyl)-1-methyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCZMIJXNQCIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207705 | |

| Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58966-24-8 | |

| Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058966248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Chloromethylated Nitroaromatic Compounds in Organic Synthesis

Chloromethylated nitroaromatic compounds, including 2-(Chloromethyl)-1-methyl-4-nitrobenzene, are highly valued as versatile intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites that can be selectively manipulated to build more complex molecular architectures. These compounds serve as crucial building blocks for a wide array of products, including pharmaceuticals, agrochemicals, and dyes. ontosight.ainih.gov

The significance of this class of compounds is rooted in the reactivity of their functional groups:

The Chloromethyl Group: This benzylic halide moiety is readily susceptible to nucleophilic substitution reactions, allowing for the easy introduction of various functional groups. This makes these compounds powerful alkylating agents. lookchem.com

The Nitro Group: The strongly electron-withdrawing nitro group can be chemically reduced to form an amino group (-NH2). ontosight.ai This transformation opens up a vast number of subsequent reactions, providing a pathway to synthesize diverse heterocyclic compounds and other complex molecules. mdpi.comresearchgate.net

Recent advancements in synthetic methodology have further enhanced the importance of these compounds. For instance, the development of vicarious nucleophilic substitution (VNS) has provided a novel and efficient strategy for the chloromethylation of nitroaromatics. lookchem.comnih.govacs.org This method demonstrates good to high yields, offers high regioselectivity, and is tolerant of a wide range of other functional groups, representing a significant improvement over older, harsher synthetic routes. nih.govuochb.cz Consequently, chloromethylated nitroaromatics are considered promising key intermediates for the synthesis of fine chemicals, specialty polymers, and pharmaceuticals. smolecule.com

Historical Development of Research on Substituted Nitrobenzenes and Benzylic Halides

The study of substituted nitrobenzenes and benzylic halides has a rich history intertwined with the growth of the chemical industry. Since the industrial revolution, nitroaromatic compounds have been foundational materials for producing explosives, dyes, and polymers. nih.gov Their extensive use spurred detailed investigations into their chemical properties and reactivity.

Research into substituted nitrobenzenes has historically focused on leveraging their unique electronic properties. They have been widely used as starting materials in the synthesis of pharmaceuticals, such as derivatives of phenothiazines and the non-opioid analgesic anpirtoline. nih.gov Academic studies dating back to the 1960s and 1970s explored fundamental reactions like the photoinduced and nucleophilic displacement of the nitro group, expanding the synthetic toolkit available to chemists. acs.orgacs.org

Concurrently, benzylic halides, such as benzyl (B1604629) chloride and benzyl bromide, emerged as indispensable reagents in organic chemistry. wisdomlib.org Their ability to participate in cross-coupling reactions and to act as protecting groups has been a cornerstone of synthetic strategy for decades. lookchem.comwisdomlib.org Early methods for preparing substituted benzylic halides often required severe reaction conditions and frequently produced mixtures of isomers, complicating purification and limiting yields. lookchem.com The continuous drive for more efficient and selective synthetic methods has led to modern innovations like the VNS of nitroaromatics, which overcomes many of the limitations of classical approaches. lookchem.comuochb.cz The historical progression of research in this area reflects a broader trend in organic chemistry toward developing more precise, efficient, and versatile synthetic transformations.

Fundamental Structural Features and Their Influence on Reactivity of 2 Chloromethyl 1 Methyl 4 Nitrobenzene

Traditional Approaches to Chloromethylated Aromatic Systems

Traditional methods for the introduction of a chloromethyl group onto an aromatic ring, particularly those bearing deactivating substituents, present unique challenges. However, adaptations of classic reactions have been successfully employed.

Exploration of Blanc Chloromethylation and its Applicability

The Blanc chloromethylation is a well-established method for introducing a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride. mdpi.comlibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is generated from the protonation of formaldehyde. unb.ca

For an activated aromatic ring, this reaction is quite efficient. However, the substrate in the synthesis of this compound is 4-nitrotoluene (B166481), an aromatic ring deactivated by the presence of the electron-withdrawing nitro group. Standard Blanc chloromethylation conditions are generally not effective for such deactivated systems. mdpi.com

To overcome this limitation, modified procedures have been developed. A notable and effective approach involves the use of chloromethyl methyl ether in the presence of a strong Lewis acid catalyst, such as aluminum chloride. ontosight.ai This reagent combination generates a more potent electrophile capable of reacting with the deactivated 4-nitrotoluene ring. The reaction is regioselective, with the chloromethyl group predominantly directed to the position ortho to the activating methyl group and meta to the deactivating nitro group.

| Reagents for Chloromethylation of 4-Nitrotoluene | Catalyst | Product |

| Chloromethyl methyl ether | Aluminum chloride | This compound |

Electrophilic Aromatic Substitution Reactions for Aromatic Functionalization

The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS). In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The regiochemical outcome of the substitution on a substituted benzene ring is governed by the electronic properties of the existing substituents.

In the case of 4-nitrotoluene, the aromatic ring is substituted with both an activating group (the methyl group, -CH₃) and a deactivating group (the nitro group, -NO₂).

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂): This is a strongly deactivating group that withdraws electron density from the ring via both inductive and resonance effects. It directs incoming electrophiles to the meta position.

When both groups are present on the ring, their directing effects must be considered in concert. The incoming electrophile, in this case, the chloromethyl cation or its equivalent, will preferentially substitute at the position that is most activated. The positions ortho to the methyl group are activated, while the positions meta to the nitro group are the least deactivated. Therefore, the substitution occurs at the position that is ortho to the methyl group and meta to the nitro group, which is the 2-position, yielding this compound.

| Substituent on Toluene Ring | Electronic Effect | Directing Influence |

| -CH₃ (at C1) | Activating | Ortho, Para |

| -NO₂ (at C4) | Deactivating | Meta |

Advanced Synthetic Strategies for this compound and Analogues

More contemporary synthetic methods offer alternative routes to this compound, often providing improved yields and regioselectivity, especially for deactivated aromatic systems.

Vicarious Nucleophilic Substitution (VNS) for C-Cl Bond Formation in Nitroaromatics

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the functionalization of electron-deficient aromatic compounds, such as nitroaromatics. This reaction allows for the formal substitution of a hydrogen atom with a nucleophile. For the synthesis of chloromethylated nitroaromatics, a key development has been the use of the lithium salt of dichloromethane (B109758). nih.gov

In this methodology, the lithium salt of dichloromethane acts as a carbanion equivalent of chloromethane. It attacks the electron-deficient nitroaromatic ring, followed by the elimination of lithium hydride to afford the chloromethylated product. The VNS reaction typically shows high regioselectivity, with the substitution occurring at the positions ortho and para to the nitro group. This method represents a significant advancement as it provides a direct route to chloromethyl-substituted nitroaromatics under nucleophilic conditions, complementing the traditional electrophilic approaches.

Regioselective Functionalization Techniques in Substituted Nitro-Toluene Systems

The regioselectivity of the functionalization of 4-nitrotoluene is a critical aspect of its synthetic utility. As discussed in the context of electrophilic aromatic substitution, the interplay between the activating methyl group and the deactivating nitro group directs the incoming electrophile to the 2-position.

In advanced methods like VNS, the regioselectivity is primarily dictated by the strong electron-withdrawing nature of the nitro group, which activates the ortho and para positions towards nucleophilic attack. Therefore, in the VNS of 4-nitrotoluene, the incoming nucleophile would be directed to the positions adjacent to the nitro group.

The choice of synthetic strategy—electrophilic versus nucleophilic—thus allows for the targeted functionalization of different positions on the substituted nitro-toluene ring, providing a versatile platform for the synthesis of various isomers and derivatives.

Multi-Step Synthetic Sequences for Complex Derivative Preparation

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ai The chloromethyl group is a versatile functional handle that can be readily transformed into a variety of other groups through nucleophilic substitution reactions.

One illustrative example of its utility is in the synthesis of certain heterocyclic compounds. The chloromethyl group can react with amines, thiols, or alcohols to introduce the 2-methyl-4-nitrophenyl moiety into a larger molecular framework. Subsequently, the nitro group can be reduced to an amine, which can then undergo further reactions such as diazotization followed by coupling to form azo dyes, or acylation to introduce amide functionalities. ontosight.ai

A general synthetic sequence could involve the following steps:

Nucleophilic Substitution: Reaction of this compound with a suitable nucleophile (e.g., an amine, R-NH₂) to form a new carbon-nitrogen bond.

Reduction of the Nitro Group: The nitro group is reduced to a primary amine using standard reducing agents such as tin(II) chloride and hydrochloric acid, or catalytic hydrogenation.

Further Functionalization: The resulting aromatic amine can be further modified. For example, it can be diazotized with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt, which can then be used in Sandmeyer reactions or as a coupling partner in the synthesis of azo compounds.

Catalytic Methods in the Synthesis of Benzylic Chlorides from Methylarenes

The direct chlorination of the methyl group on an aromatic ring, particularly one bearing a deactivating nitro group, presents a significant challenge in synthetic chemistry. The presence of the nitro group deactivates the benzylic position, making the abstraction of a hydrogen atom more difficult. Consequently, catalytic methods are often employed to facilitate this transformation under milder conditions and with improved selectivity over non-catalytic pathways, which may require harsh conditions and lead to undesired byproducts. These catalytic approaches typically proceed via a free-radical mechanism, wherein a catalyst initiates the formation of chlorine radicals, which then propagate a chain reaction.

The primary catalytic strategies for the side-chain chlorination of methylarenes, including 2-methyl-5-nitrotoluene, involve photocatalysis and the use of chemical free-radical initiators.

Photocatalytic Chlorination

One of the most established and effective catalytic methods for the side-chain chlorination of nitrotoluenes is photocatalysis. This method utilizes ultraviolet (UV) light to initiate the homolytic cleavage of molecular chlorine (Cl₂) into highly reactive chlorine radicals. A notable example is the side-chain chlorination of meta-nitrotoluene, a compound structurally similar to 2-methyl-5-nitrotoluene. In a patented process, meta-nitrotoluene is treated with chlorine gas at an elevated temperature while being exposed to a source of ultraviolet light, such as a mercury vapor lamp. This process successfully yields the corresponding benzyl (B1604629) chloride derivative. google.comgoogle.com

The reaction proceeds through a classic free-radical chain mechanism:

Initiation: UV light provides the energy to break the Cl-Cl bond, generating two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the methylarene, forming a benzylic radical and hydrogen chloride (HCl). The resulting benzylic radical then reacts with a molecule of Cl₂ to yield the desired benzylic chloride and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species.

The effectiveness of photocatalysis lies in its ability to generate the initial radicals under relatively mild thermal conditions, thus minimizing competing reactions such as aromatic ring chlorination.

Free-Radical Initiators

In the absence of photochemical activation, chemical initiators can be used to generate the necessary radicals to start the chlorination chain reaction. These initiators are compounds that readily decompose upon heating to form free radicals. Common examples include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). While specific data for the application of these initiators in the side-chain chlorination of 2-methyl-5-nitrotoluene is not extensively detailed in publicly available literature, the principles of their use in analogous systems are well-established.

The choice of initiator and reaction conditions is critical. The initiator must decompose at a suitable rate at the desired reaction temperature to maintain a steady concentration of radicals. The reaction temperature itself must be carefully controlled to favor side-chain chlorination over other potential side reactions. Electron-withdrawing substituents, such as the nitro group in 2-methyl-5-nitrotoluene, generally require more forcing conditions (e.g., higher temperatures or longer reaction times) for efficient side-chain chlorination due to the destabilization of the electron-deficient benzylic radical intermediate. stackexchange.com

Chlorinating Agents

While molecular chlorine is the most common chlorinating agent for these reactions, other reagents such as N-chlorosuccinimide (NCS) can also be employed, often in conjunction with a radical initiator or photocatalysis. NCS can serve as a source of chlorine radicals and is sometimes preferred for its ease of handling and for reactions where precise control over the amount of chlorinating agent is desired.

The following table summarizes the general conditions for the catalytic side-chain chlorination of methylarenes, with specific reference to the analogous substrate, meta-nitrotoluene, due to the limited specific data on 2-methyl-5-nitrotoluene.

| Catalytic Method | Catalyst/Initiator | Chlorinating Agent | Substrate Example | General Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Photocatalysis | UV Light | Cl₂ | meta-Nitrotoluene | Elevated temperature | meta-Nitrobenzyl chloride | google.comgoogle.com |

| Free-Radical Initiation | AIBN or Benzoyl Peroxide | Cl₂ or NCS | Substituted Toluenes | Thermal decomposition of initiator | Substituted Benzyl Chloride | stackexchange.com |

Derivatization and Functionalization Strategies of 2 Chloromethyl 1 Methyl 4 Nitrobenzene

Synthesis of Structurally Diverse Organic Compounds

The reactivity of the chloromethyl group is central to many derivatization strategies of 2-(chloromethyl)-1-methyl-4-nitrobenzene. As a benzylic halide, the chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles in SN2 reactions. This reactivity allows for the straightforward introduction of oxygen, nitrogen, and carbon-based functional groups.

The electrophilic carbon of the chloromethyl group is highly susceptible to attack by nucleophiles, providing a reliable pathway for the synthesis of ethers, esters, and amines.

Ethers: Ethers can be synthesized via the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with the chloromethyl group. The alkoxide is typically generated by treating an alcohol with a strong base, such as sodium hydride. The resulting nucleophilic alkoxide then displaces the chloride ion to form a new carbon-oxygen bond. This reaction is broadly applicable to primary, secondary, and tertiary alcohols, allowing for the synthesis of a wide range of aryl-alkyl ethers.

Esters: Ester derivatives are accessible through the reaction of this compound with a carboxylate salt. The carboxylate anion, typically generated by deprotonating a carboxylic acid with a mild base like potassium carbonate, acts as the nucleophile. The ensuing SN2 reaction results in the formation of an ester linkage, providing a straightforward route to compounds with varied ester functionalities.

Amines: The chloromethyl group readily reacts with ammonia and primary or secondary amines to yield the corresponding benzylamines. However, direct alkylation with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as the product amine can also act as a nucleophile. To achieve a more controlled synthesis of the primary amine, the Gabriel synthesis is an effective method. This process involves reacting this compound with potassium phthalimide. dss.go.th The phthalimide anion acts as a surrogate for ammonia, and subsequent hydrolysis or hydrazinolysis of the intermediate, N-(2-methyl-5-nitrobenzyl)phthalimide, cleanly yields the primary amine, 2-methyl-5-nitrobenzylamine. dss.go.th

The following table summarizes these nucleophilic substitution reactions.

| Nucleophile (Class) | Reagent Example | Base/Conditions | Product Class | Product Example |

| Alkoxide (Ether) | Ethanol | Sodium Hydride (NaH) in THF | Ether | 1-Ethoxy-2-(methoxymethyl)-4-nitrobenzene |

| Carboxylate (Ester) | Sodium Acetate | DMF, Heat | Ester | 2-Methyl-5-nitrobenzyl acetate |

| Phthalimide (Amine) | Potassium Phthalimide | DMF, Reflux | Phthalimide Adduct | N-(2-Methyl-5-nitrobenzyl)phthalimide |

| Amine (Amine) | Diethylamine | Triethylamine, CH₂Cl₂ | Tertiary Amine | N,N-Diethyl-1-(2-methyl-5-nitrophenyl)methanamine |

The formation of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. The benzylic chloride functionality of this compound makes it a suitable electrophile for such transformations.

Alkylation Reactions: The compound can serve as an alkylating agent for a variety of carbon-based nucleophiles. For instance, it can react with enolates derived from β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate. In the presence of a suitable base (e.g., sodium ethoxide), the enolate is formed and subsequently attacks the chloromethyl group, displacing the chloride and forming a new C-C bond. This reaction is a powerful tool for extending carbon chains and building intricate molecular architectures.

Cross-Coupling Reactions: While less commonly documented for this specific substrate compared to aryl halides, benzylic chlorides can participate in transition-metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki coupling (with boronic acids), Kumada coupling (with Grignard reagents), and Stille coupling (with organostannanes) could potentially be employed. These reactions would involve the oxidative addition of a low-valent metal catalyst (typically palladium or nickel) into the C-Cl bond, followed by transmetalation with the organometallic reagent and reductive elimination to form the C-C coupled product. The successful application of these methods would depend on optimizing reaction conditions to be compatible with the nitro group.

The table below illustrates potential C-C bond-forming reactions.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Product Type |

| Malonic Ester Synthesis | Diethyl malonate | Sodium Ethoxide in Ethanol | Substituted Malonic Ester |

| Kumada Coupling | Phenylmagnesium bromide | Ni(dppp)Cl₂ | Diaryl Methane Derivative |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base | Diaryl Methane Derivative |

Preparation of Heterocyclic Compounds

Chlorinated nitroaromatic compounds are recognized as important building blocks for the synthesis of diverse heterocyclic structures. researchgate.netresearchgate.net The functional groups in this compound can be manipulated either independently or in concert to construct various ring systems.

The synthesis of heterocyclic rings can be achieved through intramolecular reactions where both the chloromethyl and nitro groups (or their derivatives) participate in the cyclization. A common strategy involves the chemical modification of one or both groups to set the stage for ring closure.

For example, the chloromethyl group can be hydrolyzed to the corresponding 2-nitrobenzyl alcohol derivative. Research has shown that 2-nitrobenzyl alcohols can undergo a base-promoted intramolecular redox cyclization to form cinnolines, an important class of nitrogen-containing heterocycles. nih.govrsc.orgrsc.org This transformation is believed to proceed through the in-situ formation of a 2-nitrosobenzaldehyde intermediate, which then reacts with an amine source, followed by cyclization and aromatization to yield the cinnoline ring system. nih.govrsc.org This pathway demonstrates a sophisticated use of the nitro and modified chloromethyl groups to construct a fused heterocyclic system.

The compound is a valuable starting material for a variety of nitrogen-containing heterocycles. The chloromethyl group provides a convenient handle for introducing nitrogen nucleophiles, which can then be incorporated into a heterocyclic ring.

As previously mentioned, the Gabriel synthesis provides a clean route to 2-methyl-5-nitrobenzylamine. dss.go.th This primary amine can be further derivatized. A key transformation is the reduction of the nitro group to an amino group, yielding 2-methyl-5-aminobenzylamine. This diamine is a versatile precursor for heterocycles. For instance, condensation with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines, or reaction with formic acid can yield dihydroquinazoline derivatives.

Alternatively, the initial N-(2-methyl-5-nitrobenzyl)phthalimide intermediate from the Gabriel synthesis can be catalytically reduced to N-(2-methyl-5-aminobenzyl)phthalimide. dss.go.th This aminobenzyl derivative serves as a precursor for other heterocyclic systems through reactions involving the newly formed aniline moiety.

Functionalization for Polymer and Material Science Applications

While specific applications of this compound in polymer and material science are not extensively documented, its functional groups suggest several potential uses based on established chemical principles.

The benzylic chloride moiety is a well-known initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). It could theoretically be used to initiate the polymerization of various vinyl monomers, leading to well-defined polymers with a 2-methyl-5-nitrophenyl end-group. This terminal group could then be chemically modified, for example, by reducing the nitro group to an amine, providing a reactive site for further polymer chain-end functionalization or for grafting the polymer onto surfaces.

Similarly, the chloromethyl group can be used to covalently attach the molecule to surfaces that possess nucleophilic groups (e.g., hydroxyl or amine groups on silica or polymer membranes). This surface modification would introduce the nitrobenzene functionality, which could then be used for subsequent chemical transformations. The electron-deficient nitroaromatic ring could also participate in charge-transfer interactions with other materials, potentially imparting specific electronic or optical properties.

Furthermore, the nitro group itself is a versatile functional handle. Its reduction to an amine provides a nucleophilic site that is widely used in materials science for cross-linking polymers, attaching biomolecules, or serving as a coordination site for metal ions. Therefore, this compound could serve as a bifunctional linker or monomer in the synthesis of functional polymers and materials.

Incorporation into Functionalized Polymeric Architectures

The reactive benzylic chloride of this compound makes it a prime candidate for the functionalization of polymers. This process typically involves grafting the molecule onto a pre-existing polymer backbone or using it as a functional monomer in polymerization reactions. The core mechanism is a nucleophilic substitution reaction, where the chlorine atom is displaced by a nucleophile present on the polymer chain. nii.ac.jp This allows for the covalent attachment of the 2-methyl-5-nitrobenzyl moiety, thereby introducing its specific electronic and chemical properties to the macromolecule.

This strategy is analogous to the well-established use of similar molecules, such as 4-chloromethyl styrene, which are copolymerized and subsequently reacted with various nucleophilic reagents to yield functional polymers. researchgate.net By attaching this compound to a polymer, researchers can tailor the surface properties, solubility, and reactivity of the material. For instance, the nitro group can be later reduced to an amine, providing a site for further derivatization, such as coupling with bioactive molecules or dyes.

Table 1: Potential Nucleophilic Substitution Reactions for Polymer Functionalization

| Nucleophile Source | Functional Group Introduced | Potential Application of Modified Polymer |

|---|---|---|

| Poly(vinyl amine) or other amine-containing polymers | Secondary amine linkage | pH-responsive materials, metal chelation |

| Thiol-functionalized polymers | Thioether linkage | Heavy metal scavenging, sensor development |

| Hydroxyl-containing polymers (e.g., PVA, cellulose) | Ether linkage | Modified biopolymers, drug delivery matrices |

| Carboxylate-functionalized polymers | Ester linkage | Biodegradable materials, controlled release systems |

Development of Conjugated Systems and Dye Precursors

The structure of this compound is conducive to its use as a precursor in the synthesis of conjugated systems and dyes. A conjugated system, characterized by alternating single and double bonds, is a prerequisite for a molecule to absorb light in the visible spectrum and thus have color. The aromatic ring of the compound is a foundational part of such a system.

The synthetic utility of this compound arises from two key features:

The Chloromethyl Group: This group acts as a reactive site to link the nitroaromatic core to other aromatic or unsaturated systems. Through reactions like Friedel-Crafts alkylation or by coupling with nucleophilic aromatic compounds (e.g., anilines, phenols), larger, more extended conjugated systems can be constructed.

The Nitro Group: The nitro group is a powerful electron-withdrawing group and acts as an auxochrome, a group that can modify the color of a chromophore. Furthermore, the nitro group can be readily reduced to an amino group (-NH2). This resulting aromatic amine is a key intermediate in the synthesis of azo dyes, a major class of industrial colorants. The amine can be converted into a diazonium salt, which is then coupled with another aromatic compound (a coupling partner) to form the characteristic -N=N- azo linkage, the chromophore responsible for the vibrant colors of these dyes. The isomeric compound, 1-chloro-4-nitrobenzene, is a known component in the industrial production of azo and sulfur dyes. mdpi.com

Application as a Chemical Precursor for Photoremovable Protecting Groups

This compound is a suitable precursor for creating photoremovable protecting groups (PPGs), often referred to as "caging" groups. PPGs allow chemists to control reactions with spatial and temporal precision using light as an external trigger. wikipedia.orgacs.org The nitrobenzyl moiety is one of the most common and well-studied scaffolds for this purpose. wikipedia.orgnih.gov

The general mechanism for ortho-nitrobenzyl-based PPGs is a Norrish Type II photoreaction. wikipedia.org Upon absorption of UV light (typically 200–320 nm), the molecule enters an excited state, leading to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. wikipedia.org This forms a transient aci-nitro intermediate, which then undergoes rearrangement to release the protected functional group and yields a 2-nitrosobenzaldehyde derivative as a byproduct. wikipedia.orgacs.org

While the ortho-nitrobenzyl scaffold is most common, the underlying photochemistry is a feature of the nitrobenzyl group in general. The chloromethyl group on this compound provides the reactive handle to attach the PPG to a substrate. For example, it can react with a carboxylic acid to form an ester linkage. Irradiation with UV light would then cleave this bond, releasing the free carboxylic acid. The efficiency and rate of this release can be influenced by factors such as the substitution pattern on the aromatic ring and the nature of the leaving group. researchgate.net

Table 2: Characteristics of Nitrobenzyl-Based Photoremovable Protecting Groups

| Feature | Description | Reference |

|---|---|---|

| Activation | Triggered by UV light (typically 200-320 nm). | wikipedia.org |

| Mechanism | Norrish Type II reaction proceeding through an aci-nitro intermediate. | wikipedia.org |

| Protected Groups | Versatile; can protect phosphates, carboxylates, carbamates, alcohols, and thiols. | wikipedia.org |

| Byproducts | Forms a nitroso-aldehyde or nitroso-ketone derivative. | acs.orgnih.gov |

| Release Yield | Can be highly efficient, often exceeding 95% under optimal conditions. | wikipedia.org |

| Applications | Used in organic synthesis, biology ("caged compounds"), and surface science. | researchgate.net |

Spectroscopic and Structural Characterization in Research on 2 Chloromethyl 1 Methyl 4 Nitrobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling patterns, and correlations, a complete structural picture can be assembled.

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(Chloromethyl)-1-methyl-4-nitrobenzene, five distinct signals would be predicted. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. The electron-withdrawing nitro group (-NO₂) and the chloromethyl (-CH₂Cl) group, along with the electron-donating methyl (-CH₃) group, would influence the chemical shifts of these aromatic protons. The remaining two signals would correspond to the benzylic protons of the chloromethyl group and the protons of the methyl group.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected: six for the aromatic carbons and one each for the chloromethyl and methyl carbons. The chemical shifts are influenced by the attached functional groups, with carbons bonded to electronegative atoms (chlorine, and the nitro group's attachment point) appearing at a lower field.

Predicted NMR Data for this compound

This table contains predicted data based on established chemical shift theory. Actual experimental values may vary.

| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹H NMR Predicted Multiplicity | ¹³C NMR Predicted Chemical Shift (ppm) |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | ~15 - 20 |

| -CH₂Cl | ~4.7 - 4.9 | Singlet (s) | ~40 - 45 |

| Ar-H (C3) | ~8.0 - 8.2 | Doublet (d) | ~120 - 125 |

| Ar-H (C5) | ~8.0 - 8.2 | Doublet of Doublets (dd) | ~125 - 130 |

| Ar-H (C6) | ~7.4 - 7.6 | Doublet (d) | ~130 - 135 |

| Ar-C1 (-CH₃) | - | - | ~135 - 140 |

| Ar-C2 (-CH₂Cl) | - | - | ~138 - 143 |

| Ar-C4 (-NO₂) | - | - | ~145 - 150 |

To confirm the assignment of ¹H and ¹³C signals and to piece together the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (H5 with H6, and H5 with H3), confirming their positions relative to one another. No cross-peaks would be expected for the methyl and chloromethyl protons as they are predicted to be singlets with no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). An HSQC spectrum would definitively link the proton signal at ~2.5 ppm to the methyl carbon, the signal at ~4.8 ppm to the chloromethyl carbon, and the aromatic proton signals to their respective aromatic carbons.

Mass Spectrometric (MS) Investigations

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy. This allows for the determination of its elemental formula. For this compound (C₈H₈ClNO₂), the precise mass can be calculated and compared to the experimental value to confirm the chemical formula. The presence of chlorine is readily identified by the characteristic isotopic pattern, with a peak for the ³⁷Cl isotope appearing at M+2 with roughly one-third the intensity of the molecular ion peak containing ³⁵Cl.

Molecular Weight Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Average Molecular Weight | 185.61 g/mol |

| Monoisotopic Mass (for ³⁵Cl) | 185.024356 Da |

| Monoisotopic Mass (for ³⁷Cl) | 187.021406 Da |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing this fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would be predicted:

Loss of Chlorine: A common fragmentation for benzyl (B1604629) chlorides is the loss of a chlorine radical to form a stable benzyl cation. This would result in a significant peak at m/z 150.

Loss of Nitrile Dioxide: The nitro group can be lost as ·NO₂, leading to a fragment ion.

Loss of the Chloromethyl Group: Cleavage of the bond between the ring and the chloromethyl group.

Formation of Tropylium Ion: The resulting benzyl cation (m/z 150) could potentially rearrange to a tropylium-like ion, which is a common feature in the mass spectra of substituted toluenes.

Predicted Key Mass Spectrometry Fragments

This table contains predicted m/z (mass-to-charge ratio) values for plausible fragments. Relative intensities would depend on the ionization method and energy.

| Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Formula of Fragment |

| 185/187 | - (Molecular Ion) | [C₈H₈ClNO₂]⁺ |

| 150 | ·Cl | [C₈H₈NO₂]⁺ |

| 139/141 | ·NO₂ | [C₈H₈Cl]⁺ |

| 121 | ·Cl, ·CHO | [C₇H₅O]⁺ |

| 104 | ·NO₂, ·Cl, ·H | [C₈H₇]⁺ |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been found in the searched public databases, this technique would provide unparalleled detail about its solid-state conformation if a suitable single crystal could be grown and analyzed.

The analysis would yield precise data on:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-Cl, N-O).

Bond Angles: The angles formed between three connected atoms, defining the geometry around each atom.

Torsion Angles: These define the conformation of the molecule, such as the rotational orientation of the chloromethyl and nitro groups relative to the benzene ring.

Crystal Packing: The analysis would show how individual molecules are arranged in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal structure.

This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the characterization of functional groups within a molecule.

Infrared (IR) Spectroscopy

While an experimental IR spectrum for this compound is not available in the searched databases, the NIST WebBook provides a gas-phase IR spectrum for the isomer, 2-chloro-1-methyl-4-nitrobenzene. nist.gov This spectrum can be used to infer the characteristic vibrational modes expected for this compound.

Key expected vibrational frequencies would include:

N-O stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group, typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations, usually found around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring C=C stretching vibrations, which appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration, which is typically observed in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Regions for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Nitro (N-O) Asymmetric Stretch | 1500-1600 |

| Nitro (N-O) Symmetric Stretch | 1300-1400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1400-1600 |

| C-Cl Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

An experimental UV-Vis spectrum for this compound was not found in the surveyed scientific literature. Generally, nitroaromatic compounds exhibit characteristic UV-Vis absorption bands arising from π → π* and n → π* electronic transitions. The presence of the nitro group and the benzene ring would be expected to give rise to strong absorptions in the UV region. The exact position and intensity of these absorption maxima would be influenced by the solvent and the specific substitution pattern on the benzene ring. For comparison, the UV-Vis spectrum of p-nitrobenzyl chloride, another related compound, shows absorption in the 220-300 nm range. nist.gov

Computational Chemistry and Theoretical Studies of 2 Chloromethyl 1 Methyl 4 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 2-(Chloromethyl)-1-methyl-4-nitrobenzene.

While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of DFT are widely applied to similar substituted nitroaromatic compounds. researchgate.netglobalresearchonline.net These studies typically involve optimizing the molecular geometry to find the lowest energy conformation (ground state). For related molecules, DFT methods such as B3LYP with basis sets like 6-31+G(d,p) are commonly employed to calculate geometric parameters (bond lengths and angles) and vibrational frequencies. researchgate.netglobalresearchonline.net

For instance, in a study on the related compound 1,2,3-trichloro-4-nitrobenzene, DFT calculations were used to determine the optimized geometric parameters. globalresearchonline.net Such calculations for this compound would reveal the precise arrangement of its atoms and the electronic distribution within the molecule. Furthermore, DFT can be used to model transition states, which are critical for understanding reaction kinetics and mechanisms. By calculating the energy of transition states, researchers can predict the activation energy required for a particular reaction to occur.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov

For nitroaromatic compounds, the presence of the electron-withdrawing nitro group (-NO2) and the electron-donating methyl group (-CH3) significantly influences the energies and distribution of these orbitals. Generally, electron-withdrawing groups lower the energy of the frontier orbitals, while electron-donating groups have the opposite effect. researchgate.net In this compound, the HOMO is expected to be located primarily on the benzene (B151609) ring and the methyl group, while the LUMO would be concentrated around the nitro group, making this region susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are valuable for identifying the sites most likely to be involved in electrophilic and nucleophilic interactions. researchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the methyl and chloromethyl groups.

Prediction of Reaction Pathways and Energy Barriers

Computational methods can be employed to predict the most likely reaction pathways for a given molecule and to calculate the energy barriers associated with these pathways. For nitroaromatic compounds, common reactions include reduction of the nitro group and nucleophilic substitution on the aromatic ring. Theoretical calculations can model the step-by-step mechanism of these reactions, identifying intermediates and transition states.

For example, the radical anions of p- and o-nitrobenzyl chloride are known to expel a chloride ion to form nitrobenzyl radicals. nih.govresearchgate.net Similar computational studies on this compound could elucidate the mechanism and energetics of such reactions. By calculating the potential energy surface, researchers can map out the energy changes that occur as the reaction progresses, allowing for the determination of the most favorable reaction pathway.

Correlation of Computed Parameters with Experimental Reactivity Data

A key aspect of computational chemistry is the ability to correlate calculated parameters with experimentally observed properties. For instance, the calculated HOMO-LUMO gap can be correlated with the molecule's electronic absorption spectra. Similarly, calculated reaction energy barriers can be compared with experimentally determined reaction rates. These correlations provide a validation of the computational models and enhance their predictive power. For substituted nitroaromatics, computational parameters are often used in Quantitative Structure-Activity Relationship (QSAR) studies to predict properties like toxicity. nih.gov

Development of Computational Models for Substituted Nitroaromatics

The development of accurate and reliable computational models for substituted nitroaromatics is an active area of research. These models are essential for predicting the properties and behavior of new or uncharacterized compounds in this class. By systematically studying a series of related nitroaromatic compounds, researchers can develop models that relate specific structural features to properties such as reactivity, toxicity, and environmental fate. mdpi.comnih.gov These predictive models are invaluable for environmental risk assessment and for the rational design of new molecules with desired properties. researchgate.net

Advanced Academic Applications and Research Perspectives

Role as a Model Compound for Studying Regioselectivity and Steric Effects

The structure of 2-(Chloromethyl)-1-methyl-4-nitrobenzene makes it an exemplary model for studying the interplay of electronic and steric effects that govern the regioselectivity of chemical reactions, particularly electrophilic aromatic substitution. The benzene (B151609) ring is substituted with three distinct groups: a methyl group (-CH₃), a chloromethyl group (-CH₂Cl), and a nitro group (-NO₂).

Electronic Directing Effects : The substituents exert competing influences on the aromatic ring. The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions (positions 2 and 4 relative to itself) by donating electron density through an inductive effect. chemguide.co.ukdocbrown.info Conversely, the nitro group is a powerful deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, and directs incoming electrophiles to the meta position (position 3 relative to itself). chemguide.co.ukquora.comlibretexts.org The chloromethyl group is generally considered weakly deactivating due to the inductive effect of the chlorine atom. This complex interplay of directing effects makes the molecule a sophisticated substrate for probing the outcomes of further substitutions on the ring.

Steric Hindrance : Any reaction on the aromatic ring is also subject to steric hindrance from the existing substituents. The groups at positions 1 and 2 (methyl and chloromethyl) create a sterically crowded environment, potentially hindering substitution at the adjacent positions. Research on related molecules has shown that a methyl group adjacent to a reaction site can significantly impede nucleophilic aromatic substitution, a phenomenon attributed to steric inhibition of resonance. researchgate.net In this compound, this steric crowding would influence the relative rates of substitution at the electronically accessible positions, providing a clear model for quantifying the impact of steric bulk on reaction outcomes.

Contributions to the Development of New Synthetic Methodologies

Chlorinated nitroaromatic compounds are recognized as crucial building blocks for the synthesis of a wide array of industrial chemicals, including dyes, polymers, pesticides, and pharmaceuticals. mdpi.comnih.gov The utility of this compound and its isomers as versatile intermediates has spurred the development of novel synthetic methods for their preparation and subsequent transformation. ontosight.ai

A significant advancement is the development of vicarious nucleophilic substitution (VNS) for the direct chloromethylation of nitroaromatics. uochb.cz Researchers developed a method using the lithium salt of dichloromethane (B109758) to introduce a chloromethyl group onto nitroaromatic rings with high yield and regioselectivity. uochb.cznih.gov The development of such efficient methodologies makes compounds like this compound more accessible, thereby broadening their application in synthetic chemistry.

Once formed, the compound serves as a precursor for diverse molecular architectures, particularly heterocyclic compounds. researchgate.netmdpi.com The high reactivity of the benzylic chloride in the chloromethyl group allows for facile nucleophilic substitution, enabling the attachment of various side chains and the construction of more complex molecular frameworks. Furthermore, the nitro group can be readily reduced to an amine, which can then participate in a host of cyclization and condensation reactions. ontosight.ai The ability to perform selective transformations on the chloromethyl and nitro groups contributes to new multi-step synthetic sequences and cascade reactions. rsc.org

Exploration of Electron-Withdrawing Group Effects in Organic Reactions

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence on the this compound framework profoundly influences the molecule's reactivity. researchgate.netnih.gov

Reactivity of the Aromatic Ring : The nitro group strongly deactivates the benzene ring towards electrophilic attack by significantly reducing its electron density. quora.comlibretexts.org This deactivation makes further electrophilic substitution on the ring more difficult compared to benzene or toluene. chemguide.co.uk However, this same electron-withdrawing effect activates the ring towards nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. quora.com

Reactivity of the Benzylic Position : The primary site of reactivity for this compound is the benzylic carbon of the chloromethyl group. The electron-withdrawing nature of the nitro group, particularly from the para position, stabilizes the transition state of nucleophilic substitution reactions at the benzylic carbon. This stabilization accelerates the displacement of the chloride ion by a wide range of nucleophiles.

Single-Electron Transfer (SET) Reactions : Nitroaromatic compounds are known to participate in single-electron transfer processes to form radical anions. Studies on related nitrobenzyl chlorides have shown that their radical anions readily expel a chloride ion to generate highly reactive carbon-centered nitrobenzyl radicals. nih.govresearchgate.net This reactivity pathway, facilitated by the electron-accepting nitro group, opens avenues for radical-based synthetic transformations that are distinct from traditional ionic reaction mechanisms. nih.gov

Future Research Directions for Chloromethylated Nitrobenzenes in Synthetic Chemistry

The unique combination of reactive sites in chloromethylated nitrobenzenes, including this compound, suggests several promising avenues for future research.

Novel Bioactive Molecules : As established precursors for pharmaceuticals and agrochemicals, a primary future direction is the continued use of these compounds as scaffolds for the synthesis of new, biologically active molecules. ontosight.aimdpi.com The development of combinatorial libraries based on the 2-methyl-4-nitrobenzyl core could lead to the discovery of novel drug candidates.

Advanced Synthetic Methodologies : The development of cascade or domino reactions that exploit the multiple functional groups in a single synthetic operation is a key area for future exploration. For instance, a sequence involving nucleophilic substitution at the chloromethyl group followed by a reduction of the nitro group and subsequent intramolecular cyclization could provide rapid access to complex heterocyclic systems. rsc.org

Materials Science : The electron-deficient nature of the nitroaromatic ring could be exploited in the field of materials science. Incorporating this unit into larger polymeric or supramolecular structures could lead to materials with interesting electronic or charge-transfer properties.

Mechanistic Studies : The compound will continue to serve as a valuable tool for physical organic chemists. Further detailed kinetic and computational studies on its reactions can provide deeper insights into the subtle balance of steric, electronic, resonance, and inductive effects that control chemical reactivity and selectivity. The sensitivity of intermediates in related syntheses to aerial oxygen has also been noted as a potential pathway for formylating nitroaromatics, representing another area for methodological development. uochb.cz

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.